![molecular formula C22H18N4O4 B2956232 methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate CAS No. 941953-26-0](/img/structure/B2956232.png)
methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate is a useful research compound. Its molecular formula is C22H18N4O4 and its molecular weight is 402.41. The purity is usually 95%.
BenchChem offers high-quality methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. The interaction of its methyl ester with Lawesson’s reagent leads to the formation of thioxo derivatives. These derivatives are further studied for their potential alkylation reactions and interactions with N-nucleophiles, amines, and hydrazines .
Analgesic and Sedative Drug Development
Researchers have explored the analgesic and sedative properties of related pyrrolopyridinedione derivatives. These compounds have shown promising results in preclinical models, indicating that methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate could be a valuable scaffold for developing new pain management drugs .
Chemical Structure-Activity Relationship Studies
The compound’s structure allows for the investigation of the relationship between chemical structure and pharmacological activity. By synthesizing various derivatives and analyzing their biological activities, researchers can gain insights into how structural changes impact efficacy and safety .
Gene Therapy Research
Derivatives of this compound could be used in gene therapy research, particularly in the development of new treatments for pain management. This includes exploring the enzyme fatty acid amide hydrolase (FAAH) and the “pseudogene” FAHH-OUT of the SCN9A gene .
Virtual Reality (VR) Pain Management
The compound’s derivatives may also find applications in the field of VR, where they could be used to enhance the effectiveness of VR-based pain management therapies .
Development of Peripheral Sodium Channel Antagonists
The compound’s derivatives could contribute to the development of small molecule prototypes of peripheral sodium channel, NaV1.7 antagonists. These antagonists are a novel approach to pain management, targeting specific ion channels involved in pain signaling .
Synthesis of Triazolothiadiazines
The compound is used in the synthesis of triazolothiadiazines, a class of compounds with potential therapeutic applications. The reaction without a basic catalyst leads to the formation of these compounds, which are then studied for their biological activities .
Pharmaceutical Research
In pharmaceutical research, the compound’s derivatives are synthesized and tested for various biological activities. This includes studying their reactions with different reagents to produce new compounds with potential therapeutic benefits .
Propiedades
IUPAC Name |
methyl 4-[[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-30-21(28)17-8-6-15(7-9-17)13-25-18-5-3-11-24-19(18)20(27)26(22(25)29)14-16-4-2-10-23-12-16/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNJRXJWXZALSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.